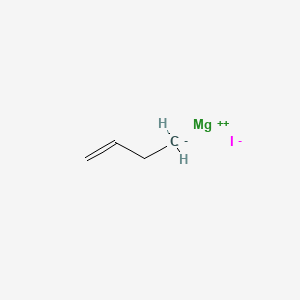

magnesium;but-1-ene;iodide

説明

Magnesium;but-1-ene;iodide is an organomagnesium compound belonging to the class of Grignard reagents. Grignard reagents are pivotal in organic synthesis due to their strong nucleophilic character, enabling the formation of carbon-carbon bonds. The but-1-ene moiety introduces an alkene functionality, which may influence reactivity through conjugation or steric effects, while the iodide ion enhances solubility in ether solvents compared to chloride or bromide analogs .

特性

CAS番号 |

64272-06-6 |

|---|---|

分子式 |

C4H7IMg |

分子量 |

206.31 g/mol |

IUPAC名 |

magnesium;but-1-ene;iodide |

InChI |

InChI=1S/C4H7.HI.Mg/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 |

InChIキー |

QRBSPLIVCWXWAP-UHFFFAOYSA-M |

正規SMILES |

[CH2-]CC=C.[Mg+2].[I-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Magnesium;but-1-ene;iodide is typically prepared by the reaction of magnesium metal with but-1-ene iodide in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is highly exothermic and requires careful control of temperature and addition rates . The general reaction is as follows:

But-1-ene iodide+Magnesium→Magnesium;but-1-ene;iodide

Industrial Production Methods

In industrial settings, the preparation of magnesium;but-1-ene;iodide involves the use of activated magnesium, which can be achieved by adding small amounts of iodine or 1,2-dibromoethane to the reaction mixture . This activation helps to initiate the reaction more efficiently and ensures higher yields.

化学反応の分析

Types of Reactions

Magnesium;but-1-ene;iodide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution: Can participate in nucleophilic substitution reactions with alkyl halides.

Oxidation: Reacts with oxidizing agents such as potassium permanganate to form diols.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid workup to form secondary and tertiary alcohols.

Epoxides: Adds to epoxides to form alcohols, favoring the less substituted end of the epoxide.

Carbon Dioxide: Reacts with CO₂ to form carboxylic acids.

Major Products Formed

Alcohols: From reactions with carbonyl compounds and epoxides.

Carboxylic Acids: From reactions with carbon dioxide.

科学的研究の応用

Magnesium;but-1-ene;iodide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

Chemistry: Used in the formation of carbon-carbon bonds, essential for building complex organic molecules.

Biology: Utilized in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Plays a role in the development of new drugs and therapeutic agents.

Industry: Employed in the production of fine chemicals and materials.

作用機序

The mechanism of action of magnesium;but-1-ene;iodide involves its role as a nucleophile. It attacks electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The reaction typically proceeds through a single-step bimolecular nucleophilic substitution (S_N2) mechanism .

類似化合物との比較

Structural and Functional Comparisons

The table below contrasts magnesium;but-1-ene;iodide with structurally related organomagnesium and organic compounds:

*Calculated based on atomic weights (Mg: 24.3, I: 126.9, C₄H₇: 55).

Key Observations:

Halide Influence: Iodide-containing Grignard reagents (e.g., methylmagnesium iodide) exhibit greater solubility in ethers and enhanced nucleophilicity compared to chloride analogs (e.g., magnesium;prop-1-yne;chloride). The iodide ion’s larger size and polarizability facilitate stabilization of the magnesium center . In non-Grignard compounds like 4-(chloromethoxy)but-1-ene, the chloromethoxy group acts as an electrophilic site for nucleophilic substitution, contrasting with the nucleophilic behavior of Grignard reagents .

This contrasts with methylmagnesium iodide, which lacks unsaturated bonds and is primarily used for simple alkylations . Propyne-based Grignard reagents (e.g., magnesium;prop-1-yne;chloride) exhibit alkyne-specific reactivity, such as acetylide formation, which is absent in but-1-ene derivatives .

Data-Driven Insights

- Thermodynamic Stability : Hyperconjugation in the but-1-ene group stabilizes the reagent’s transition state during reactions, similar to stabilization observed in (E)-but-2-ene .

- Spectroscopic Differentiation : The alkene C=C stretch in magnesium;but-1-ene;iodide would appear near 1640 cm⁻¹ in IR spectroscopy, distinct from internal alkenes like (E)-but-2-ene (~1620 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。